

The Molecular Glue CC-885: A Technical Guide to GSPT1 Degradation

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Compound of Interest

Compound Name: CC-885

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which the cereblon (CRBN) modulator **CC-885** induces the degradation of the translation termination factor GSPT1. This document provides a comprehensive overview of the underlying molecular interactions, key experimental data, and detailed protocols for the scientific community engaged in targeted protein degradation and drug discovery.

Introduction: The Advent of Molecular Glues

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. **CC-885** is a potent molecular glue that functions by redirecting the substrate specificity of the CRL4^{CRBN} E3 ubiquitin ligase complex to degrade GSPT1, a protein implicated in cancer cell proliferation.^{[1][2]}

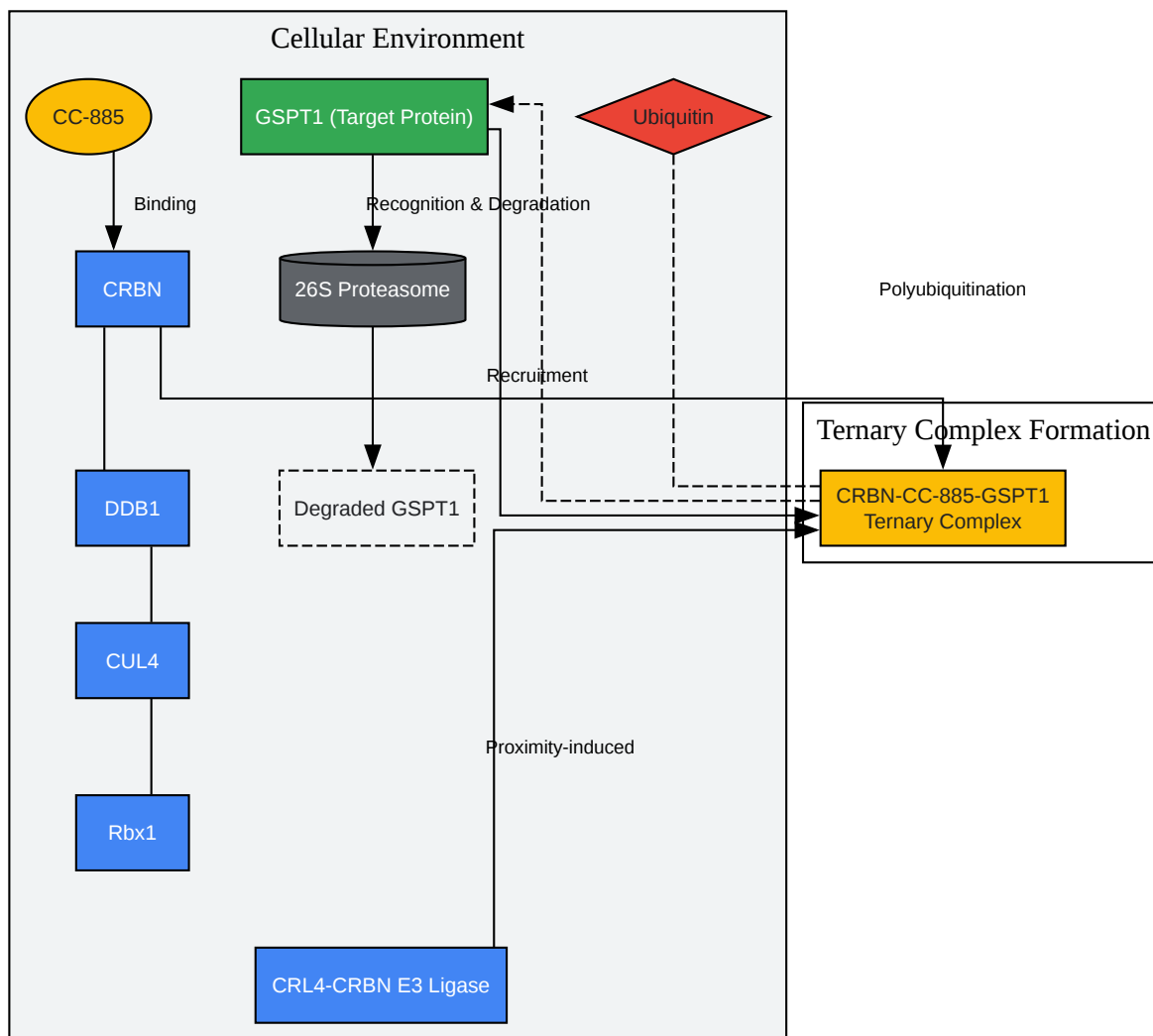
Mechanism of Action: CC-885-Mediated GSPT1 Degradation

The degradation of GSPT1 by **CC-885** is a multi-step process initiated by the formation of a ternary complex. **CC-885** first binds to CRBN, creating a novel protein surface that is

recognized by GSPT1.[3] This interaction is highly specific, as other immunomodulatory drugs do not induce the degradation of GSPT1.[1] The formation of this CRBN-**CC-885**-GSPT1 ternary complex is the critical event that triggers the subsequent ubiquitination and proteasomal degradation of GSPT1.[2][4]

Structural studies have revealed that GSPT1 binds to the CRBN-**CC-885** complex through a specific structural motif known as a β -hairpin degron.[5][6] This degron, which contains a key glycine residue, interacts with both **CC-885** and a "hotspot" on the surface of CRBN.[4][7] This induced proximity allows the CRL4^{CRBN} E3 ligase to polyubiquitinate GSPT1, marking it for recognition and degradation by the 26S proteasome.[2] The depletion of GSPT1 leads to impaired translation termination and activation of the integrated stress response, ultimately resulting in p53-independent cell death in cancer cells.[8][9]

Signaling Pathway of **CC-885**-Mediated GSPT1 Degradation



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Caption: **CC-885** binds to CRBN, inducing the formation of a ternary complex with GSPT1, leading to its ubiquitination and proteasomal degradation.

Quantitative Data on CC-885 Activity

The efficacy of **CC-885** has been quantified through various in vitro assays, primarily focusing on its anti-proliferative effects and its ability to induce GSPT1 degradation. The following tables summarize key quantitative data from published studies.

Table 1: Anti-proliferative Activity of **CC-885**

Cell Line Type	Cell Line(s)	IC50 (μM)	Reference(s)
Acute Myeloid Leukemia (AML)	MOLM-13, MV4-11	10 ⁻⁶ - 1	[10]
Human Liver Epithelial	THLE-2	10 ⁻⁶ - 1	[10]
Human Peripheral Blood Mononuclear	PBMC	10 ⁻⁶ - 1	[10]

Table 2: GSPT1 Degradation Potency of **CC-885**

Cell Line	Treatment Time	DC50 (nM)	Dmax (%)	Reference(s)
MM1.S	6 hours	~100	>90	[6]
HEK293T	6 hours	Not specified	>50	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the degradation of GSPT1 by **CC-885**.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to verify the **CC-885**-induced interaction between CRBN and GSPT1.

Experimental Workflow for Co-Immunoprecipitation



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Caption: Workflow for co-immunoprecipitation to analyze protein-protein interactions induced by **CC-885**.

Protocol:

- Cell Culture and Treatment:
 - Culture HEK293T cells transiently transfected with HA-tagged GSPT1 and a CRBN expression vector.
 - Pre-treat cells with a neddylation inhibitor such as MLN-4924 (1 μ M for 3 hours) to prevent proteasomal degradation of the complex.
 - Treat cells with either DMSO (vehicle control) or **CC-885** (e.g., 10 μ M) for 2 hours.^[5]
- Cell Lysis:
 - Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Immunoprecipitation:
 - Pre-clear the cell lysates by incubating with protein A/G agarose beads.
 - Incubate the pre-cleared lysates with an anti-HA antibody (for GSPT1-HA) overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads and incubate for an additional 2-4 hours.
- Washing:

- Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
- Elution:
 - Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against HA (to detect GSPT1) and CRBN.
 - Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increased CRBN signal in the **CC-885**-treated sample compared to the control indicates an induced interaction with GSPT1.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of GSPT1 in the presence of **CC-885**.

Protocol:

- Reaction Setup:
 - In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
 - E1 activating enzyme (e.g., UBE1)
 - E2 conjugating enzyme (e.g., UBE2D2)
 - Recombinant CRL4^{CRBN} complex
 - Recombinant GSPT1 protein
 - Biotinylated-Ubiquitin
 - ATP

- Varying concentrations of **CC-885** or DMSO control.
- Incubation:
 - Incubate the reaction mixture at 37°C for 60-90 minutes.
- Termination and Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
 - Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
 - Detect ubiquitinated GSPT1 by blotting with streptavidin-HRP (to detect biotin-ubiquitin) or an anti-GSPT1 antibody. A ladder of higher molecular weight bands in the presence of **CC-885** indicates polyubiquitination of GSPT1.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Protocol:

- Cell Plating:
 - Seed cancer cells (e.g., MOLM-13) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.
- Compound Treatment:
 - Add serial dilutions of **CC-885** to the wells. Include a DMSO vehicle control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure luminescence using a plate reader.
 - Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.

GSPT1 Degradation Assay (HiBiT Lytic Bioluminescence Assay)

This assay provides a quantitative measure of GSPT1 protein levels in live cells.

Protocol:

- Cell Line Generation:
 - Generate a stable cell line (e.g., HEK293T) endogenously expressing GSPT1 tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
- Cell Plating and Treatment:
 - Plate the HiBiT-GSPT1 cells in a 96-well plate.
 - Treat the cells with a dose range of **CC-885** for a specified time (e.g., 6 hours).
- Lysis and Detection:
 - Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.

- Incubate for 10 minutes at room temperature to allow for cell lysis and reconstitution of the NanoLuc® luciferase.
- Data Analysis:
 - Measure the luminescent signal, which is proportional to the amount of HiBiT-GSPT1 protein.
 - Normalize the luminescence values to a vehicle-treated control to determine the percentage of GSPT1 degradation.
 - Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[\[11\]](#)

Conclusion

CC-885 represents a paradigm of molecular glue degraders, effectively hijacking the CRL4^{CRBN} E3 ubiquitin ligase to induce the degradation of GSPT1. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The methodologies outlined herein will serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating further investigation into the therapeutic potential of GSPT1 degradation and the discovery of novel molecular glues.

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